molecular formula C19H22O4S B289869 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione

2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione

Cat. No. B289869
M. Wt: 346.4 g/mol
InChI Key: KNWINIQDTDEQCZ-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione, also known as DMTS, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTS is a thiochromene derivative that has been synthesized using various methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel condensation reaction.

Scientific Research Applications

2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In material science, 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione has been studied for its potential as a precursor to thiochromene-based materials, which have potential applications in organic electronics. In organic synthesis, 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione has been studied for its potential as a building block for the synthesis of other thiochromene derivatives.

Mechanism of Action

The mechanism of action of 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione has also been shown to inhibit the activity of protein kinases, which are enzymes involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione has been shown to have various biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and anti-oxidant activity. 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione in lab experiments is its synthetic accessibility, as it can be synthesized using various methods. Another advantage is its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. One limitation of using 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the study of 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione, including the development of more efficient synthesis methods, the elucidation of its mechanism of action, and the exploration of its potential applications in various fields. In medicinal chemistry, future studies could focus on the development of 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione derivatives with improved anti-cancer activity. In material science, future studies could focus on the development of thiochromene-based materials with improved electronic properties. In organic synthesis, future studies could focus on the development of new building blocks based on 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione.

Synthesis Methods

2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione can be synthesized using various methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel condensation reaction. The Claisen-Schmidt condensation reaction involves the condensation of 6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-one with ethyl cyanoacetate in the presence of a base, such as potassium hydroxide. The Knoevenagel condensation reaction involves the condensation of 6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-one with ethyl cyanoacetate in the presence of a base, such as piperidine. Both methods result in the formation of 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione, which can be purified using various techniques, such as column chromatography.

properties

Molecular Formula

C19H22O4S

Molecular Weight

346.4 g/mol

IUPAC Name

2-[(2E)-2-(6,7-dimethoxy-2,3-dihydrothiochromen-4-ylidene)ethyl]-2-methylcyclopentane-1,3-dione

InChI

InChI=1S/C19H22O4S/c1-19(17(20)4-5-18(19)21)8-6-12-7-9-24-16-11-15(23-3)14(22-2)10-13(12)16/h6,10-11H,4-5,7-9H2,1-3H3/b12-6+

InChI Key

KNWINIQDTDEQCZ-WUXMJOGZSA-N

Isomeric SMILES

CC1(C(=O)CCC1=O)C/C=C/2\CCSC3=CC(=C(C=C23)OC)OC

SMILES

CC1(C(=O)CCC1=O)CC=C2CCSC3=CC(=C(C=C23)OC)OC

Canonical SMILES

CC1(C(=O)CCC1=O)CC=C2CCSC3=CC(=C(C=C23)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.